Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the reaction of the piperazine intermediate with 2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the carboxylate ester is formed by reacting the intermediate with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluorophenyl group using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: Utilized in the study of biological pathways and mechanisms.
Industrial Chemistry: Employed in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the piperazine ring can facilitate interactions with biological macromolecules. The compound may inhibit or activate certain pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-[1-[(2,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[1-[(2,5-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its biological activity and chemical properties. This positioning may result in different binding affinities, selectivities, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N4O4/c1-2-30-20(29)25-10-8-24(9-11-25)17(27)12-16-19(28)23-6-7-26(16)13-14-4-3-5-15(21)18(14)22/h3-5,16H,2,6-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOBDPHHMMOKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.